

# The Biological Functions of Lewis X Glycan: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lewis X tetrasaccharide*

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## Introduction

The Lewis X (LeX) glycan, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide carbohydrate structure with the sequence Gal $\beta$ 1-4(Fuc $\alpha$ 1-3)GlcNAc. Its sialylated form, sialyl Lewis X (sLeX), is a tetrasaccharide that plays a pivotal role in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of the Lewis X glycan, with a focus on its roles in cell adhesion, immune response, cancer biology, and developmental processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LeX and sLeX glycobiology.

## Core Biological Functions

The biological significance of the Lewis X glycan and its sialylated counterpart is primarily mediated by their function as ligands for selectins, a family of C-type lectins involved in cell-cell recognition and adhesion.

## Cell Adhesion and Immune Response: The Leukocyte Adhesion Cascade

The most well-characterized function of sLeX is its critical role in the initial steps of the leukocyte adhesion cascade, a fundamental process in the inflammatory response. This

cascade allows leukocytes to exit the bloodstream and migrate to sites of inflammation or injury.

- **Selectin-Mediated Tethering and Rolling:** Upon inflammation, endothelial cells lining the blood vessels upregulate the expression of E-selectin and P-selectin. Circulating leukocytes, such as neutrophils and monocytes, constitutively express sLeX on their surface glycoproteins and glycolipids. The interaction between sLeX on leukocytes and selectins on the endothelium is of low affinity, which allows for the initial capture (tethering) of leukocytes from the bloodstream and their subsequent rolling along the endothelial surface. This rolling slows down the leukocytes, enabling them to respond to other inflammatory signals. L-selectin, expressed on leukocytes, also recognizes sulfated forms of sLeX on high endothelial venules (HEVs) in lymph nodes, mediating lymphocyte homing.

## Role in Cancer Progression and Metastasis

Aberrant glycosylation is a hallmark of cancer, and the overexpression of sLeX is frequently observed in various malignancies, including colorectal, pancreatic, and breast cancers. This increased expression is often correlated with poor prognosis and metastatic potential.

- **Metastatic Cascade:** Cancer cells can exploit the sLeX-selectin adhesion axis to facilitate their dissemination. By expressing high levels of sLeX, circulating tumor cells can mimic leukocytes, enabling them to adhere to the endothelium of distant organs. This adhesion is a crucial step in extravasation, where cancer cells penetrate the blood vessel wall to form secondary tumors.

## Embryonic Development and Stem Cell Biology

The Lewis X antigen (SSEA-1) is a well-established marker for specific stem cell populations, highlighting its importance in early development.

- **Stem Cell Marker:** LeX is expressed on the surface of murine embryonic stem cells, where its expression decreases upon differentiation. In humans, while not a marker for embryonic stem cells, LeX is found on various progenitor and adult stem cell populations, including neural and hematopoietic stem cells. The precise function of LeX in stem cell biology is an active area of research, but it is thought to be involved in cell-cell interactions and the maintenance of the undifferentiated state.

## Quantitative Data on Lewis X and sialyl Lewis X Binding Affinities of sialyl Lewis X to Selectins

The interaction between sLeX and selectins is characterized by low affinity and fast kinetics, which is essential for the dynamic process of leukocyte rolling. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a higher affinity.

Ligand	Receptor	Dissociation Constant (Kd)	Method	Reference
sLeX analogue (TBC1269)	P-selectin	~111.4 $\mu$ M	Surface Plasmon Resonance	<a href="#">[1]</a> <a href="#">[2]</a>
sLeX	E-selectin	878 $\mu$ M	Not specified	<a href="#">[3]</a>
6-sulfo sLeX	L-selectin	low millimolar range	Not specified	<a href="#">[4]</a>

## Expression of Lewis X and sialyl Lewis X in Cancer

The expression levels of LeX and sLeX are often significantly elevated in cancerous tissues compared to their normal counterparts.

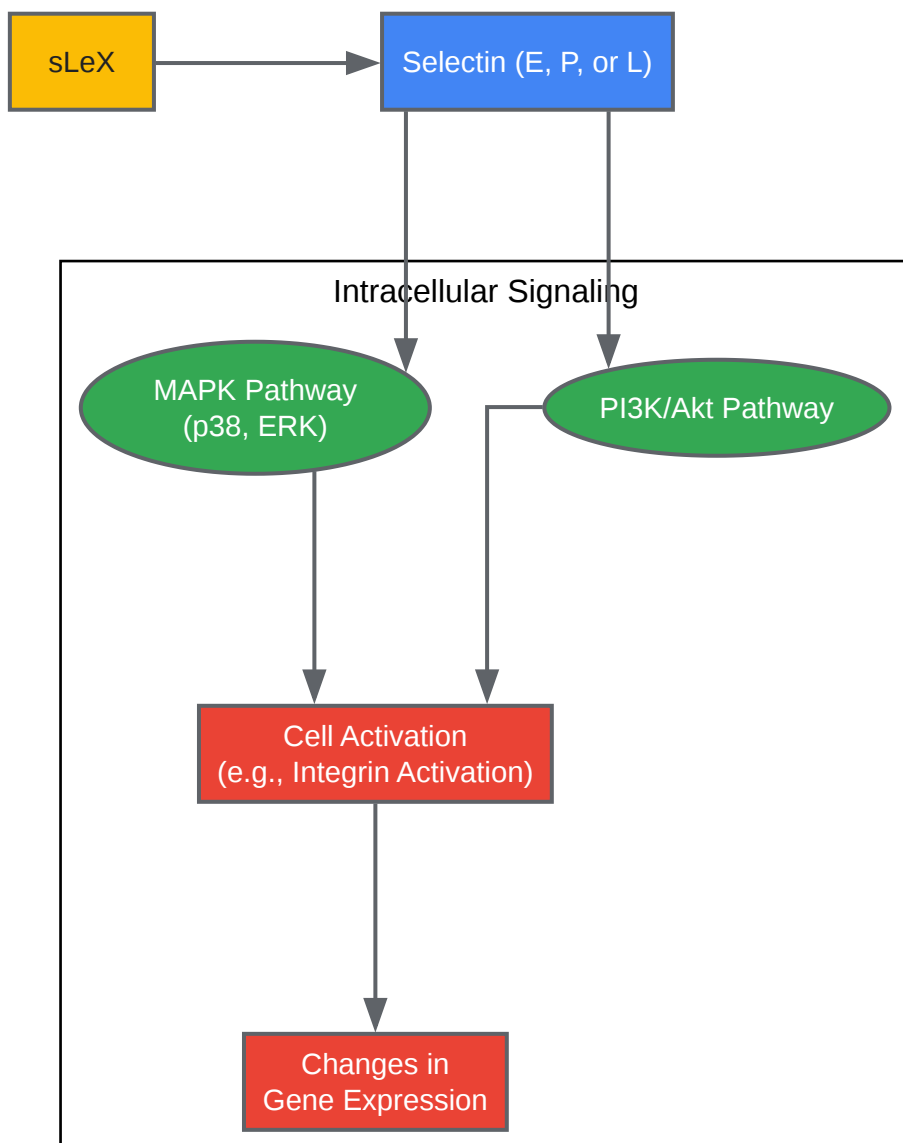
Cancer Type	Glycan	Expression in Cancer	Expression in Normal Tissue	Method	Reference
Pancreatic Cancer	sLeX	Elevated in a subset of sLeA-negative patients	Low/Undetectable	Antibody Sandwich Assay	<a href="#">[3]</a> <a href="#">[5]</a>
Breast Cancer (ER-negative)	sLeX	Significantly associated with ER-negative status	Low/Undetectable	Immunohistochemistry	<a href="#">[6]</a> <a href="#">[7]</a>
Colorectal Cancer	Core 2 O-glycans with sLeX	Present in over 33% of cancers	Absent	Mass Spectrometry	<a href="#">[8]</a>
Triple Negative Breast Cancer	sLeX/A	Expressed in all 50 TNBC samples	Not specified	Immunohistochemistry	<a href="#">[9]</a>
Colorectal Cancer	Ki67	79.30%	25.00%	Immunohistochemistry	<a href="#">[10]</a>
Colorectal Cancer	HER2	54.00%	19.40%	Immunohistochemistry	<a href="#">[10]</a>

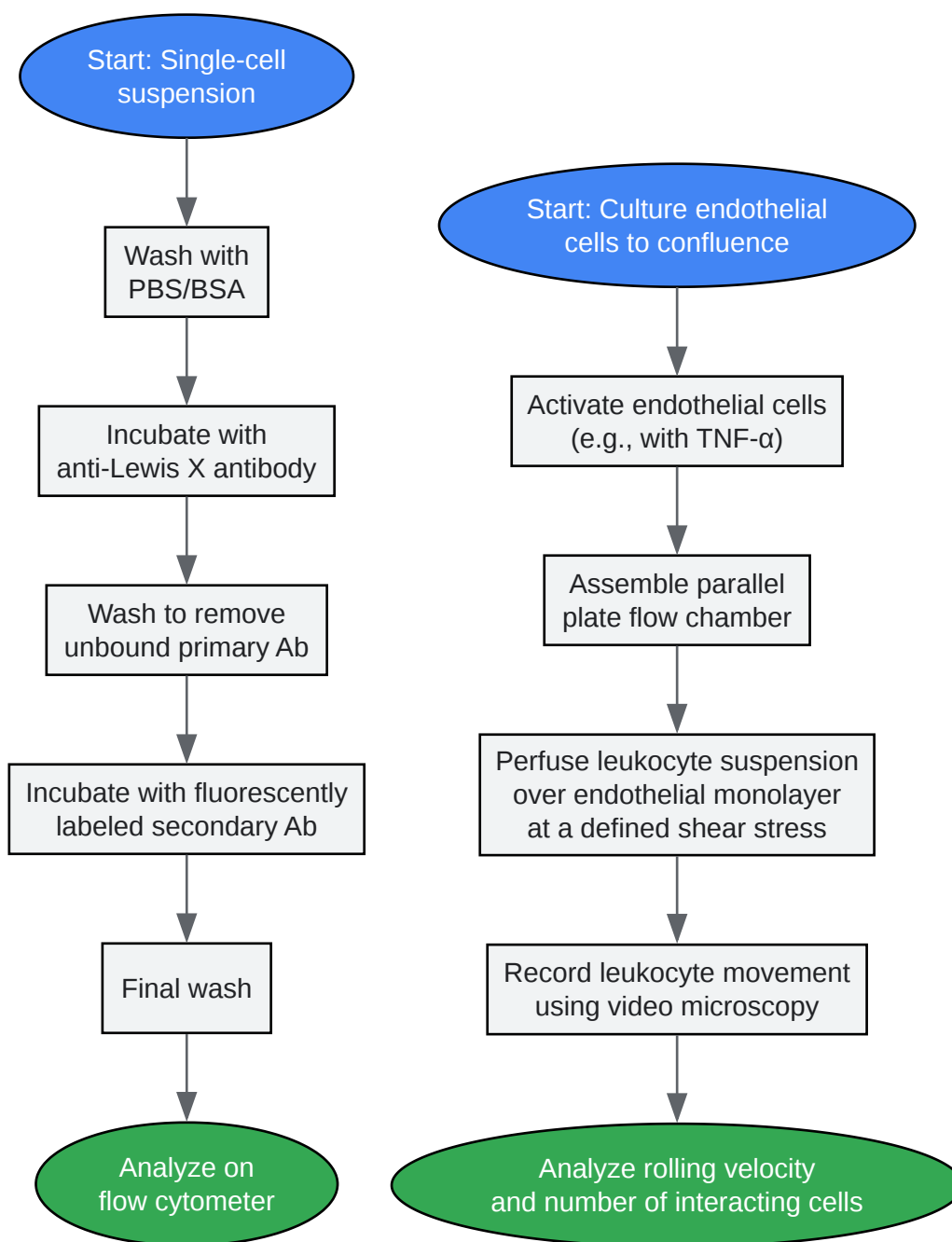
## Expression of Lewis X (SSEA-1) in Stem Cells

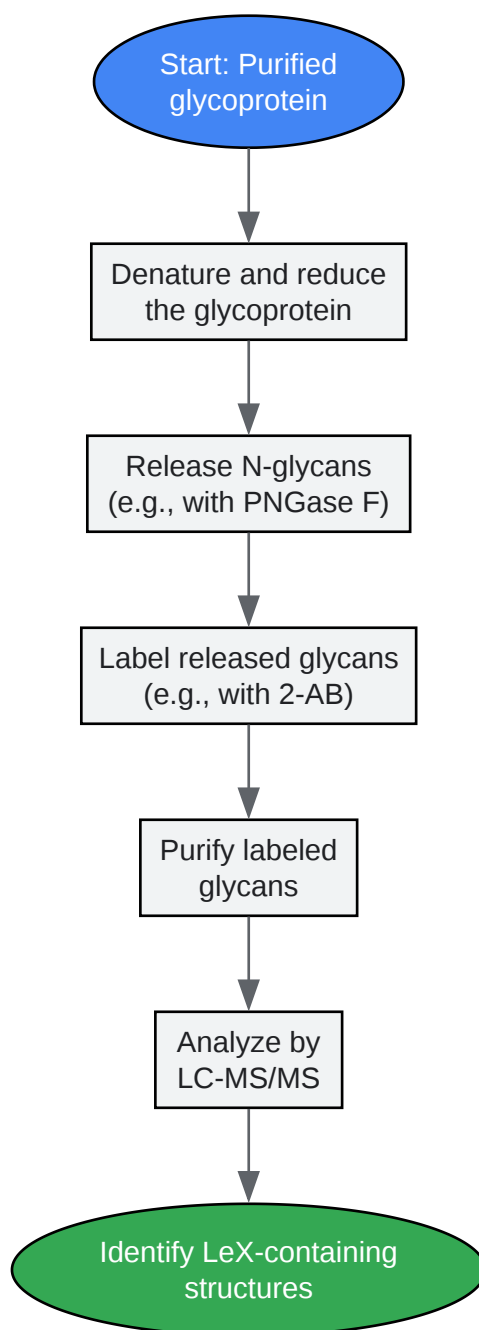
Cell Type	Glycan	Expression Level	Method	Reference
Murine Embryonic Stem Cells	LeX (SSEA-1)	High in undifferentiated state, decreases upon differentiation	Not specified	
Human Embryonic Stem Cells	LeX (SSEA-1)	Absent	Not specified	[11]
Human Hematopoietic Stem Cells (AML)	SSEA-1	Overexpressed in AML with monocytic differentiation	Low in normal HSCs	Mass Cytometry
Differentiated Hematopoietic Cells	LeX/CD15	Increases during myeloid differentiation	Not specified	Flow Cytometry
Neural Progenitor Cells	LeX	31.34 ± 5.79% of cells at E10.5	Flow Cytometry	

## Signaling Pathways Involving Lewis X

While LeX and sLeX are primarily known for their role as adhesion molecules, their engagement with selectins can trigger intracellular signaling cascades that influence cell behavior.







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